An In-depth Technical Guide to Hexane-1,6-diol-d4: Properties and Applications
An In-depth Technical Guide to Hexane-1,6-diol-d4: Properties and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of Hexane-1,6-diol-d4, a deuterated analog of Hexane-1,6-diol. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, primary applications, and representative experimental methodologies.
Core Chemical and Physical Properties
Hexane-1,6-diol-d4, also known by its IUPAC name 1,1,6,6-tetradeuteriohexane-1,6-diol, is a stable, isotopically labeled version of the parent compound, Hexane-1,6-diol.[1][2][3] The incorporation of four deuterium atoms at the C1 and C6 positions results in a distinct mass, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[3] It is a colorless, water-soluble solid at room temperature.[3] While specific physical constants for the deuterated compound are not widely published, the properties of its unlabeled counterpart provide a close approximation.
Table 1: Chemical and Physical Data Summary
| Property | Value | Source(s) |
| Chemical Name | 1,1,6,6-tetradeuteriohexane-1,6-diol | [1][2][3] |
| Synonym(s) | 1,6-Hexane-1,1,6,6-d4-diol, Hexamethylene Glycol-d4 | [1] |
| Molecular Formula | C₆H₁₀D₄O₂ | [4] |
| Molecular Weight | 122.20 g/mol | [3][4] |
| CAS Number | 6843-76-1 | [3][4] |
| Isotopic Purity | ≥ 98 atom % D | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point (unlabeled) | 42 to 45 °C | [5] |
| Boiling Point (unlabeled) | 250 °C | [5] |
| Flash Point (unlabeled) | 101.67 °C | [5] |
| Solubility | Soluble in water and alcohol | [5] |
| Stability | Stable under recommended storage conditions (room temperature). Should be re-analyzed for chemical purity after three years. | [1] |
Key Applications in Research and Development
The primary utility of Hexane-1,6-diol-d4 stems from its isotopic labeling. This feature allows it to be distinguished from its endogenous or unlabeled counterpart by mass spectrometry, making it ideal for two main applications in scientific research.[3]
Internal Standard for Quantitative Analysis
In quantitative mass spectrometry (e.g., LC-MS, GC-MS), precise and accurate measurement of an analyte's concentration is often hindered by variations in sample preparation, injection volume, and instrument response.[6][7] A stable isotope-labeled internal standard (SIL-IS), such as Hexane-1,6-diol-d4, is the gold standard for correcting these variations.[8] Because it is chemically identical to the analyte of interest (Hexane-1,6-diol), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[6][8] However, due to its higher mass, it produces a distinct signal.[3] By adding a known amount of Hexane-1,6-diol-d4 to each sample, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration with high precision and accuracy.[3]
Caption: Logic of using a deuterated internal standard for quantification.
Tracer for Metabolic Studies
Deuterium labeling allows researchers to use Hexane-1,6-diol-d4 as a tracer to study metabolic pathways.[3] When introduced into a biological system, such as a cell culture or an organism, the deuterated compound can be tracked as it is processed by enzymes.[9] Subsequent analysis of metabolites by mass spectrometry can easily distinguish those derived from the labeled precursor due to the presence of the deuterium atoms. This enables the elucidation of metabolic routes, the identification of novel metabolites, and the quantification of metabolic flux.
Experimental Protocols
While specific, published protocols for Hexane-1,6-diol-d4 are scarce, this section provides a detailed, representative methodology for its most common application: use as an internal standard for the quantification of unlabeled Hexane-1,6-diol in a biological matrix by LC-MS/MS.
Representative Protocol: Quantification of Hexane-1,6-diol in Plasma using Hexane-1,6-diol-d4
1. Preparation of Stock Solutions and Standards:
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of Hexane-1,6-diol-d4 in methanol.
-
Analyte Stock: Prepare a 1 mg/mL stock solution of unlabeled Hexane-1,6-diol in methanol.
-
Working Solutions: Create a series of calibration standards by serially diluting the analyte stock solution. Prepare a working IS solution by diluting the IS stock to a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of each calibration standard, quality control sample, and unknown biological sample (e.g., plasma) into separate 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS working solution to every tube except for blank matrix samples.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 1% formic acid to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
Hexane-1,6-diol (Analyte): Determine precursor and product ions (e.g., [M+Na]⁺ → fragment).
-
Hexane-1,6-diol-d4 (IS): Determine corresponding precursor and product ions (e.g., [M+4+Na]⁺ → fragment).
- Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for LC-MS/MS quantification.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 1,6-Hexane-1,1,6,6-d4-diol | LGC Standards [lgcstandards.com]
- 3. Buy 1,6-Hexane-1,1,6,6-d4-diol | 6843-76-1 [smolecule.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 1,6-hexane diol, 629-11-8 [thegoodscentscompany.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
